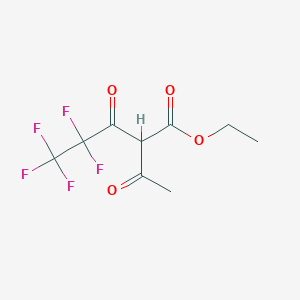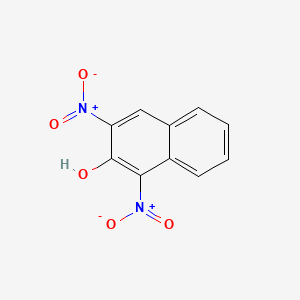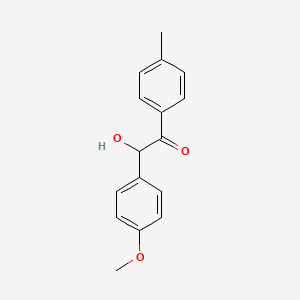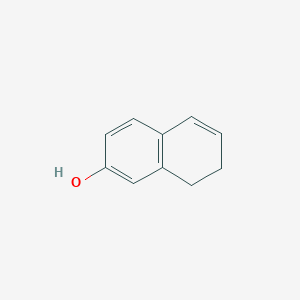
2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes both an indanone and a phenylbutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of an indanone derivative with a phenylbutanone derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl and indanone moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Oxo-4-phenylbutan-2-yl)benzamide
- 2-[4-Oxo-4-phenylbutan-2-yl]malonic acid dimethyl ester
Uniqueness
2-(4-Oxo-4-phenylbutan-2-yl)-2,3-dihydro-1H-inden-1-one is unique due to its combination of an indanone and a phenylbutanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
112539-47-6 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-(4-oxo-4-phenylbutan-2-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C19H18O2/c1-13(11-18(20)14-7-3-2-4-8-14)17-12-15-9-5-6-10-16(15)19(17)21/h2-10,13,17H,11-12H2,1H3 |
Clé InChI |
ICIOWIUPUCKEBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)C2CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


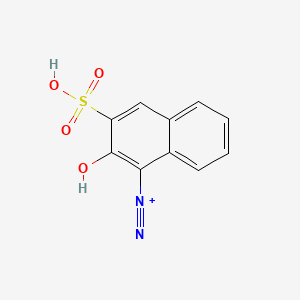
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
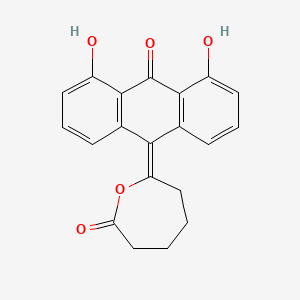

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
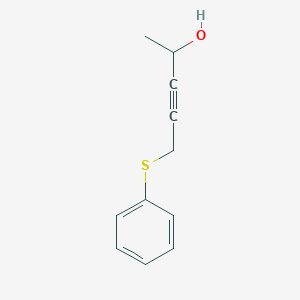
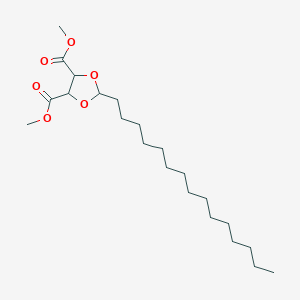
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
